molecular formula C19H23ClN2S B5826329 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

Cat. No.: B5826329
M. Wt: 346.9 g/mol
InChI Key: KDKNOYWLNQHKDG-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is a piperazine-derived compound featuring dual benzyl substituents. Its molecular formula is C₁₉H₂₃ClN₂S, with an average molecular mass of 346.917 g/mol and a monoisotopic mass of 346.127047 g/mol . The structure includes a 4-chlorobenzyl group at the N1-position and a 4-(methylsulfanyl)benzyl group at the N4-position of the piperazine ring. This compound is identified by ChemSpider ID 674861 and RN 355824-70-3.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2S/c1-23-19-8-4-17(5-9-19)15-22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKNOYWLNQHKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine typically involves the reaction of 4-chlorobenzyl chloride with 4-(methylsulfanyl)benzylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the process efficiently.

Chemical Reactions Analysis

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxide (-SO) or sulfone (-SO₂) derivatives. This reaction is common in piperazine derivatives and can be achieved with oxidizing agents like hydrogen peroxide .

Mechanism :

R-SMeH2O2R-SOH2O2R-SO2\text{R-SMe} \xrightarrow{\text{H}_2\text{O}_2} \text{R-SO} \xrightarrow{\text{H}_2\text{O}_2} \text{R-SO}_2

Applications : Modulation of lipophilicity and biological activity (e.g., improved receptor binding).

Acylation

Piperazine’s amine groups can react with acyl halides or anhydrides to form amides. This reaction introduces functional groups for drug targeting .

Example :

Piperazine+AcClAcylated piperazine derivative\text{Piperazine} + \text{AcCl} \rightarrow \text{Acylated piperazine derivative}

Coordination Chemistry

Piperazine derivatives can act as ligands in metal complexes. The amine groups coordinate with metal ions (e.g., Cd²⁺), forming stable complexes with unique properties .

Example :

Piperazine derivative+CdCl2Metal-piperazine complex\text{Piperazine derivative} + \text{CdCl}_2 \rightarrow \text{Metal-piperazine complex}

Alkylation

Additional alkyl groups can be introduced via reactions with alkyl halides. This reaction enhances solubility or modifies pharmacokinetic profiles .

Mechanistic Studies

  • Binding Affinity : Structural features (e.g., chloro substituents) influence binding to receptors or enzymes. Docking studies (e.g., at hERα) reveal hydrogen bonding and polar interactions .

  • Anti-Proliferative Activity : Conjugates with triazoles or nitroimidazoles show cytotoxicity in cancer cell lines (e.g., MCF-7) .

Comparison of Reaction Conditions

Reaction Type Reagents Conditions Outcome
OxidationH₂O₂Room temperatureSulfoxide/Sulfone
AcylationAcCl, Et₃NDMF, 0°C → rtAmide derivative
AlkylationR-X, K₂CO₃DMF, rtAlkylated derivative
CoordinationCdCl₂EtOH, refluxMetal complex

Scientific Research Applications

Medicinal Chemistry

Piperazine derivatives are known for their significant role in drug discovery and development. The presence of both the chlorobenzyl and methylsulfanyl groups in this compound enhances its potential as a therapeutic agent. Research indicates that piperazine derivatives can exhibit a broad range of biological activities, including:

  • Antimicrobial Activity : Compounds with piperazine moieties have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Properties : Studies have explored the anticancer potential of piperazine derivatives, suggesting that they may inhibit cancer cell proliferation through various mechanisms .
  • Antipsychotic Effects : Piperazine compounds are often investigated for their effects on neurotransmitter systems, particularly in relation to antipsychotic drugs .

Biological Studies

The compound has been studied for its interaction with biological systems:

  • Mechanism of Action : The exact mechanism by which 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine exerts its effects is still under investigation. It is believed to interact with specific cellular receptors or enzymes, modulating signaling pathways .
  • Cellular Assays : This compound has been used in various cellular assays to evaluate its effects on gene expression and enzyme activity, particularly in cancer research where it may influence epigenetic modifications .

Industrial Applications

In addition to its pharmacological potential, this compound serves as an important intermediate in the synthesis of more complex molecules:

  • Synthesis of New Materials : The unique structure allows it to be utilized in creating novel materials and chemical processes, contributing to advancements in chemical engineering and materials science .

Case Studies

Several studies have highlighted the applications of piperazine derivatives similar to this compound:

  • A study on piperazine-based compounds demonstrated their effectiveness against various bacteria and fungi, indicating potential use in developing new antimicrobial agents .
  • Another research project focused on synthesizing piperazine derivatives for cancer treatment, showcasing their ability to inhibit tumor growth in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine depends on its specific biological target. It may interact with cellular receptors or enzymes, leading to modulation of signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Piperazine Derivatives

Piperazine derivatives often exhibit structural diversity based on substituent patterns. Below is a comparison with structurally similar compounds:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key References
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine Dual benzyl groups: 4-Cl and 4-SCH₃ substitutions on aromatic rings. C₁₉H₂₃ClN₂S 346.917
1-(3,4-Dichlorophenyl)-4-(4-nitrophenyl)piperazine 3,4-Dichlorophenyl and 4-nitrophenyl groups. C₁₆H₁₄Cl₂N₃O₂ 366.21
1-(2-Chlorobenzyl)-4-methylpiperazine 2-Cl-benzyl and methyl groups on piperazine. C₁₂H₁₇ClN₂ 238.73
1-(4-Chlorobenzyl)-4-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]piperazine 4-Cl-benzyl and complex fluorinated thioether substituent. C₂₁H₂₂ClF₄N₂S 464.92
1-(4-Chlorobenzhydryl)piperazine Benzhydryl (diphenylmethyl) group instead of benzyl. C₁₇H₁₈ClN₂ 285.79
1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine 4-Br-benzyl and furan-methyl groups. C₁₆H₂₀BrN₂O 366.25

Key Structural Insights :

  • Chlorobenzyl vs.
  • Sulfur-containing groups : The methylsulfanyl group in the target compound may improve metabolic stability compared to nitro or trifluoroethylthio groups in analogs .
  • Halogen positioning : 4-Cl substitution (as in the target compound) is common in bioactive piperazines, while 2-Cl or 3,4-dichloro substitutions (e.g., ) alter electronic properties and binding affinity.

Activity Trends :

  • Anticancer activity : Benzhydryl derivatives () show broad-spectrum cytotoxicity, while dual benzyl analogs (target compound) may require functionalization (e.g., sulfanyl groups) for enhanced activity.
  • Enzyme inhibition : Chlorobenzyl groups enhance selectivity for cytochrome P450 isoforms ().
  • Parasitic targets: Nitro or amino groups on phenyl rings () are critical for antiparasitic activity.

Physicochemical Properties :

  • Solubility : The methylsulfanyl group may enhance lipid solubility compared to nitro or hydroxy-substituted analogs.
  • Stability : Piperazine derivatives with electron-withdrawing groups (e.g., Cl, SCH₃) exhibit greater stability under acidic conditions .

Biological Activity

1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine, a synthetic organic compound classified as a piperazine derivative (CAS No. 355824-70-3), has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer potential, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C19H23ClN2S
  • Molecular Weight : 346.92 g/mol
  • Boiling Point : 460.5 ± 45.0 °C (predicted)
  • Density : 1.22 ± 0.1 g/cm³ (predicted)
  • pKa : 6.77 ± 0.10 (predicted)

Anticancer Properties

Research indicates that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound under study has been shown to inhibit cell growth in several types of cancer, including:

  • Liver Cancer : HepG2, HUH7
  • Breast Cancer : MCF7, T47D
  • Colon Cancer : HCT116
  • Gastric Cancer : KATO-3
  • Endometrial Cancer : MFE-296

A study demonstrated that compounds similar to this compound exhibited potent antiproliferative activity, with mechanisms involving apoptosis induction and inhibition of angiogenesis and microtubule synthesis .

The biological activity of this compound is largely attributed to its interaction with cellular targets that modulate various signaling pathways:

  • Microtubule Inhibition : Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.
  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells, a critical pathway for eliminating malignant cells.
  • Angiogenesis Inhibition : By preventing the formation of new blood vessels, the compound restricts tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The presence of both the chlorobenzyl and methylsulfanyl groups in the structure of this compound is essential for its biological activity. Modifications to these groups can significantly alter the compound's efficacy:

Compound VariationBiological ActivityNotes
1-(4-Chlorobenzyl)piperazineModerateLacks methylsulfanyl group
4-(Methylsulfanyl)benzylpiperazineLowLacks chlorobenzyl group
1-Benzyl-4-(methylsulfanyl)benzylpiperazineLowLacks chlorobenzyl group

Study on Cytotoxicity

A notable study evaluated the cytotoxic effects of various piperazine derivatives on multiple cancer cell lines. The results indicated that derivatives similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Mechanistic Insights

Further mechanistic studies revealed that this compound could effectively inhibit topoisomerase II activity, a critical enzyme involved in DNA replication and repair processes. This inhibition contributes to its anticancer effects by preventing cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, 1-(4-chlorobenzyl)piperazine is reacted with 4-(methylsulfanyl)benzyl chloride in the presence of a base (e.g., triethylamine or diisopropylethylamine) in a solvent like dichloromethane (DCM) . Optimization includes adjusting stoichiometry, reaction time, and temperature. In analogous syntheses, yields of ~50% are typical, but purification via flash chromatography or crystallization (e.g., using Et₂O) improves purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : Peaks for aromatic protons (δ 7.00–7.32 ppm), methylsulfanyl (δ ~2.47 ppm), and piperazine CH₂ groups (δ 3.22–3.82 ppm) .
  • Elemental Analysis : Confirms C, H, N, and S content (e.g., Calcd: C 65.00%, H 5.50%, N 8.40%) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 332.9 for C₁₈H₂₀ClN₂S).

Q. What are the recommended storage conditions and stability considerations?

  • Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Piperazine derivatives with sulfanyl groups are sensitive to oxidation; stability tests under accelerated conditions (40°C/75% RH) are advised. Use inert atmospheres (N₂/Ar) during synthesis to prevent degradation .

Advanced Research Questions

Q. How can researchers evaluate the cytotoxicity of this compound against cancer cell lines, and what experimental designs are robust?

  • Methodological Answer : Use MTT or SRB assays on panels of cancer cell lines (e.g., HUH7, MCF7, HCT-116). Include:

  • Dose-response curves : Test concentrations from 1 µM to 100 µM.
  • Time-dependent analysis : Monitor activity at 24, 48, and 72 hours .
  • Positive controls : Cisplatin or doxorubicin.
  • Data Table :
Cell LineIC₅₀ (µM)Time (h)Reference
HUH712.348
MCF718.772

Q. What strategies address contradictory biological activity data across structurally similar piperazine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., replacing methylsulfanyl with nitro or trifluoromethyl groups alters antimicrobial vs. cytotoxic activity) .
  • Assay Variability : Standardize protocols (e.g., cell culture conditions, passage numbers).
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) .

Q. How can residual 4-chlorobenzyl halides be quantified during synthesis to ensure product purity?

  • Methodological Answer : Use HPLC-UV with derivatization. Example protocol:

  • Derivatizing Agent : 1-(4-nitrophenyl)piperazine (4-NPP) reacts with halides to form UV-active adducts .
  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/water (70:30 v/v) at 1 mL/min.
  • Detection : λ = 254 nm. LOD: 0.1 ppm .

Data Contradiction Analysis

Q. Why do some piperazine derivatives show cytotoxicity while others exhibit antimicrobial activity?

  • Methodological Answer :

  • Substituent Effects : Methylsulfanyl groups enhance lipophilicity and membrane penetration (cytotoxicity), whereas nitro groups promote redox interactions (antimicrobial) .
  • Target Selectivity : Cytotoxic derivatives may inhibit tubulin polymerization, while antimicrobial analogs disrupt bacterial membrane integrity .

Synthesis Optimization Table

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDCMHigh solubility
BaseDiisopropylethylamineMinimizes side reactions
Temperature25°CBalances kinetics
PurificationFlash chromatographyRemoves unreacted halides

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